Aristeromycin diphosphate

説明

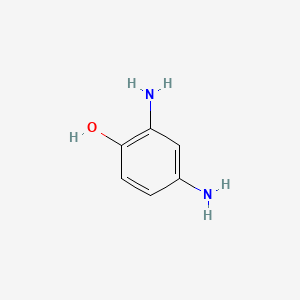

Aristeromycin is a carbocyclic analogue of adenosine, which was first synthesized in racemic form in 1966 . It exhibits a wide range of pharmacological properties such as antiviral, anticancer, and antitoxoplasma activities . Aristeromycin and its modified derivatives are an important group of carbocyclic nucleosides .

Synthesis Analysis

The biosynthesis of aristeromycin involves a six-enzyme pathway . The compound was isolated from the fermentation broth of Streptomyces citricolor . The logic underlying the biosynthesis of this molecule has long remained obscure .Molecular Structure Analysis

Aristeromycin is structurally related to erythromycin . It contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism .Chemical Reactions Analysis

The structure of aristeromycin suggested that the carbohydrate pool would provide a plausible origin for the cyclopentane ring . Incorporation of [2-3H]glucose into aristeromycin and neplanocin A proceeds with virtually complete .Physical And Chemical Properties Analysis

Aristeromycin is a solid substance with a molecular weight of 265.27 . It is soluble in DMSO up to 50 mg/mL (ultrasonic and warming and heat to 60°C) .科学的研究の応用

Calcium-Mobilizing Properties

Aristeromycin diphosphate ribose, a derivative of Aristeromycin, has been synthesized and its properties investigated. It acts as a calcium-releasing agent in sea urchin egg homogenates and is a potent mimic of cyclic adenosine diphosphate ribose. Notably, it degrades more slowly than cyclic adenosine diphosphate ribose, making it a useful tool for studying the activities of cyclic adenosine diphosphate ribose (Bailey et al., 1996).

Biosynthesis Investigation

The biosynthesis of Aristeromycin, a carbocyclic nucleoside antibiotic, involves a unique MIPS orthologue, Ari2, identified in Streptomyces citricolor. Ari2 catalyzes the formation of a novel five-membered cyclitol phosphate from d-fructose 6-phosphate, providing insights into cyclitol phosphate synthase as a member of the MIPS family of enzymes (Kudo et al., 2016).

Structural Elucidation

Aristeromycin has been structurally elucidated, confirming its chemical properties. This understanding is crucial for further exploration of its potential applications (Kishi et al., 1972).

Cell Division and DNA Synthesis

Aristeromycin induces DNA synthesis and cell division in non-dividing 3T3 cells. This induction occurs in quiescent cells and leads to cell division, suggesting its potential in studying cell cycle mechanisms (Suno et al., 1980).

Overview of Bioactivities

Aristeromycin and its derivatives exhibit a wide range of pharmacological properties, including antiviral, anticancer, and antitoxoplasma activities. They are particularly effective as antiviral agents against various viruses (Rawal et al., 2016).

Synthesis from Glucose

Aristeromycin has been synthesized from D-glucose, using a process involving intramolecular condensation and Michael-type addition reaction. This synthesis pathway offers insights into the creation of pseudo-nucleosides with various biological activities (Yoshikawa et al., 1990).

Antibiotic Properties

Aristeromycin, produced by Streptomyces citricolor, exhibits inhibitory activities against certain pathogens, reinforcing its importance in antibiotic research (Kusaka et al., 1968).

Inhibition of Enzymes

Modified aristeromycin derivatives inhibit Plasmodium falciparum S-adenosyl-L-homocysteine hydrolase, showing potential as antimalarial agents (Ando et al., 2008).

Erythroid Differentiation in Leukemia Cells

Aristeromycin induces erythroid differentiation in chronic myelogenous leukemia K562 cells, suggesting its potential in leukemia research (Mizutani et al., 1995).

将来の方向性

The potential antiviral and other biological applications of aristeromycin have motivated new efforts in search for novel modified aristeromycin derivatives with improved biological activities . For instance, low-micromolar concentrations of 6′,6′-difluoro24 aristeromycin (DFA) have shown to strongly inhibit the replication of Middle East respiratory syndrome coronavirus (MERS-CoV) in a cell-based infection assay .

特性

IUPAC Name |

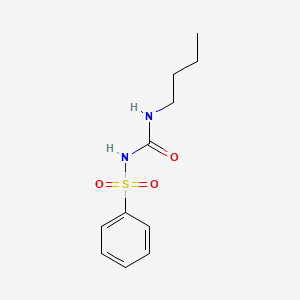

[(1R,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(8(17)9(6)18)2-24-27(22,23)25-26(19,20)21/h3-6,8-9,17-18H,1-2H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,6-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTKGUIGSGFJDL-GCXDCGAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962577 | |

| Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aristeromycin diphosphate | |

CAS RN |

42578-93-8 | |

| Record name | Aristeromycin diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042578938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。